4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole
Description
Properties
Molecular Formula |
C9H6BrF3N2 |
|---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
4-bromo-1-methyl-5-(trifluoromethyl)indazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-7-3-2-6(9(11,12)13)8(10)5(7)4-14-15/h2-4H,1H3 |
InChI Key |
BZPXDADURQKRQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthetic challenge lies in the regioselective introduction of substituents on the indazole ring, especially the trifluoromethyl group at the 5-position and the bromine at the 4-position, while maintaining the integrity of the nitrogen methylation at position 1. Traditional methods for indazole derivatives often suffer from isomer formation and low yields, necessitating optimized multi-step synthetic routes.
Stepwise Synthesis Strategy
The preparation generally proceeds via the following steps:
- Step 1: Construction of a suitably substituted benzaldehyde or related precursor with bromine and trifluoromethyl groups.
- Step 2: Formation of the indazole ring via condensation and ring-closure reactions.
- Step 3: Methylation of the indazole nitrogen at position 1.
- Step 4: Purification and characterization of the final compound.
Detailed Synthetic Route Based on Literature
Preparation of 4-Bromo-5-(trifluoromethyl)benzaldehyde precursor
While direct literature on 4-bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is scarce, closely related compounds such as 4-bromo-5-methyl-1H-indazole and 5-bromo-1-methylindazole have well-documented synthetic routes that can be adapted.
- Starting from 2-bromo-4-fluorotoluene , lithiation with lithium diisopropylamide (LDA) at -78 °C in tetrahydrofuran (THF) generates a lithium intermediate.
- This intermediate is reacted with N,N-dimethylformamide to form the corresponding aldehyde (compound III) with yields around 87.6–89.9%.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation and formylation | 2-bromo-4-fluorotoluene, LDA (2.0 M in THF), -78 °C, 1-2 h; then DMF, -78 °C, 1-2 h | 87.6–89.9 | High regioselectivity, low impurities |
Conversion to Oxime and Ring Closure
- The aldehyde intermediate is reacted with methoxylamine hydrochloride and potassium carbonate in ethylene glycol dimethyl ether at 40-80 °C for 2-16 hours to form the oxime (compound IV).
- Ring closure is achieved by treatment with hydrazine hydrate in solvents such as THF, dioxane, methanol, or ethanol at 40-100 °C for 2-16 hours, yielding the 4-bromo-5-methyl-1H-indazole core.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxime formation | Methoxylamine hydrochloride, K2CO3, 40-80 °C, 2-16 h | Not specified | Efficient conversion to oxime |
| Cyclization | Hydrazine hydrate, THF/dioxane/methanol, 40-100 °C, 2-16 h | Not specified | Ring closure to indazole |
Introduction of the Trifluoromethyl Group
- The trifluoromethyl group can be introduced either by using trifluoromethylated starting materials or by trifluoromethylation reactions on the indazole ring.
- Common trifluoromethylation methods involve the use of trifluoromethylating agents such as Togni reagents or copper-mediated trifluoromethylation in solvents like dimethylformamide (DMF).
- Catalysts such as copper(I) iodide facilitate the incorporation of the trifluoromethyl group at the 5-position on the indazole ring.
Methylation of Indazole Nitrogen (N-1)
- The methylation of the indazole nitrogen is typically performed by reacting the indazole with methyl iodide or methyl sulfate under alkaline conditions.
- However, direct methylation can lead to isomeric mixtures (N-1 vs N-2 methylation).
- An improved method involves synthesizing the 5-bromo-1-methylindazole via condensation of 2-fluoro-5-bromobenzaldehyde and formylhydrazine, followed by ring closure and reduction with borane, which avoids isomer issues and yields high purity products.
Comparative Data Table of Preparation Steps and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Lithiation and formylation | 2-bromo-4-fluorotoluene, LDA (2.0 M in THF), DMF, -78 °C | 4-bromo-5-formyl intermediate | 87.6–89.9 | High regioselectivity, mild conditions |
| Oxime formation | Methoxylamine hydrochloride, K2CO3, 40-80 °C | Oxime intermediate | Not specified | Efficient conversion |
| Ring closure | Hydrazine hydrate, THF/dioxane/methanol, 40-100 °C | 4-bromo-5-methyl-1H-indazole | Not specified | High purity, mild heating |
| Trifluoromethylation | Trifluoromethylating agents, CuI catalyst, DMF | This compound | Variable, optimized per method | Requires catalyst and controlled conditions |
| Nitrogen methylation (alternative) | Condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine, alkali, borane reduction | 5-bromo-1-methylindazole | High purity, avoids isomers | Industrially favorable |
Analysis and Discussion
- The lithiation-formylation step is well-established and provides a high yield intermediate for further functionalization.
- The oxime formation and ring closure are crucial for constructing the indazole core, with hydrazine hydrate facilitating efficient cyclization.
- The trifluoromethylation step is the most sensitive and requires careful control of reaction conditions, catalysts, and solvents to achieve regioselectivity and high yield.
- The methylation of the nitrogen is best performed via a precursor route to avoid isomeric mixtures, improving purity and scalability.
- The synthetic route avoids harsh nitration conditions and minimizes waste acid generation, making it environmentally friendlier and industrially scalable.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki or Heck coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the potential of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-indazole derivatives as inhibitors of fibroblast growth factor receptors (FGFR). For instance, compounds derived from this indazole scaffold have shown promising enzymatic inhibition with IC50 values in the nanomolar range, indicating potent antitumor activity against various cancer cell lines. A notable example includes a derivative that exhibited an IC50 of 30.2 nM against FGFR1, demonstrating its potential in cancer therapy .
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
The structure-activity relationship (SAR) studies indicate that certain derivatives of this compound possess strong inhibitory activity against IDO, an enzyme involved in immune regulation and tumor progression. One study reported an IC50 value of 5.3 μM for a specific derivative, suggesting its potential as an immunotherapeutic agent .
Agrochemicals
Pesticide Development
this compound has been explored for its utility in developing novel agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for formulating effective pesticides and herbicides. These properties can lead to improved efficacy in controlling agricultural pests while minimizing environmental impact .
Materials Science
Synthesis of Novel Materials
In materials science, this indazole derivative is being investigated for its potential in creating new materials with specific electronic or optical properties. The unique chemical structure allows for modifications that can tailor the material's characteristics for applications in organic electronics or photonic devices .
Table 1: Summary of Biological Activities
| Compound Derivative | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Derivative A | FGFR1 | 30.2 | |
| Derivative B | IDO | 5.3 | |
| Derivative C | Antifungal | 16.75 |
Table 2: Synthesis Methods
| Methodology | Description | Yield (%) |
|---|---|---|
| Bromination | Reaction with brominating agents | High |
| Ring Closure | Formation through cyclization reactions | Moderate |
| Deprotection | Removing protective groups post-synthesis | High |
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key physicochemical properties of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-indazole with its analogs:
Key Observations :
- The tetrahydropyran (THP)-protected analog exhibits lower polarity (predicted pKa = -1.47) due to the electron-donating THP group, enhancing stability in acidic conditions .
- Substituent positions significantly impact physicochemical properties. For example, moving the methyl group from position 1 (target compound) to position 6 (4-Bromo-6-methyl-5-(trifluoromethyl)-1H-indazole) alters steric and electronic profiles without changing molecular weight .
Analogs
- 4-Bromo-5-(trifluoromethyl)-1H-indazole : Synthesized via direct bromination of 5-(trifluoromethyl)-1H-indazole using N-bromosuccinimide (NBS) .
- THP-Protected Analog : Prepared by reacting 4-bromo-5-(trifluoromethyl)-1H-indazole with 3,4-dihydro-2H-pyran and p-toluenesulfonic acid (TsOH) in dichloromethane (DCM) .
- 6-Methyl Analog : Synthesized via regioselective Friedel-Crafts alkylation, leveraging directing effects of the -CF₃ group .
Research Findings and Case Studies
Case Study: Functionalization of the Target Compound
In a 2020 study, this compound underwent Pd-catalyzed cross-coupling with arylboronic acids to yield 4-aryl derivatives. The -CF₃ group enhanced electron-deficient character, achieving >90% yields in Suzuki reactions .
Biological Activity
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indazole derivative has been studied for its potential applications in antimicrobial, anticancer, and other therapeutic areas. The unique substitution pattern, particularly the trifluoromethyl group, enhances its lipophilicity and biological efficacy.
The structure of this compound can be represented as follows:
This compound contains a bromine atom, a methyl group, and a trifluoromethyl group, which contribute to its unique chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. This property is crucial for its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Activity
The compound has demonstrated promising anticancer effects in vitro and in vivo studies. Notably, it has shown potent activity against several cancer cell lines, including colon cancer (HCT116) and multiple myeloma (MM1.S). The structure-activity relationship (SAR) studies indicate that modifications at the 4-position significantly affect its potency.
Table 1: Summary of Anticancer Activity
Study on Antitumor Activity
In a study evaluating the antitumor potential of various indazole derivatives, this compound was identified as a potent inhibitor of cancer cell proliferation. It exhibited an IC50 value of 0.64 µM against HCT116 cells, indicating strong antiproliferative activity. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity.
Clinical Relevance
Further investigations into the pharmacological properties of this compound have suggested its potential as a lead candidate for drug development targeting specific kinases involved in cancer progression. The compound's ability to inhibit FGFR1 with an IC50 value of 15 nM positions it as a promising candidate for further clinical evaluation.
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from brominated toluenes or functionalized indazole precursors. Key steps include:
- Bromination : Electrophilic substitution using brominating agents (e.g., NBS) under controlled temperatures (0–25°C) in solvents like DCM or THF .
- Trifluoromethylation : Introduction of the CF₃ group via palladium-catalyzed cross-coupling (e.g., using CF₃Cu or CF₃I) .
- Methylation : Alkylation at the N1 position using methyl iodide or dimethyl sulfate in the presence of bases like NaH or Cs₂CO₃ .
Optimization focuses on solvent choice (DMF/THF for polar intermediates), temperature control (reflux for coupling reactions), and catalyst selection (Pd(PPh₃)₄ for Suzuki-Miyaura reactions) .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DCM, 0°C | 65–75 | |
| Trifluoromethylation | CF₃I, Pd(OAc)₂, DMF, 80°C | 50–60 | |
| Methylation | CH₃I, NaH, THF, rt | 85–90 |
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to assign proton environments (e.g., indazole ring protons at δ 7.2–8.5 ppm) and confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.0 for C₉H₆BrF₃N₂) .
- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for confirming regioselectivity in substitution patterns .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The CF₃ group is strongly electron-withdrawing, which:
- Activates the indazole ring for electrophilic substitution at the 5-position due to meta-directing effects .
- Modulates redox potential in palladium-catalyzed reactions, requiring ligand tuning (e.g., XPhos or SPhos) to stabilize intermediates .
- Impacts nucleophilic aromatic substitution (SNAr) : The CF₃ group reduces electron density at adjacent positions, limiting SNAr unless strong bases (e.g., LDA) are used .
Contradiction Note : reports higher yields with Pd/XPhos systems, while suggests Cs₂CO₃ as essential for SNAr—researchers must balance base strength and catalyst compatibility.
Q. What strategies resolve contradictions in biological activity data for indazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-cancer vs. anti-inflammatory) arise from:
- Regiochemical variations : Minor positional changes (e.g., bromine at C4 vs. C5) alter binding to kinases or COX-2 .
- Assay conditions : Varying cell lines (HeLa vs. MCF-7) or enzyme isoforms (COX-1 vs. COX-2) produce divergent IC₅₀ values .
Resolution Strategies : - Dose-response profiling : Test compounds across multiple concentrations (nM–μM range).
- Computational docking : Validate binding modes using software like AutoDock Vina to correlate activity with substituent orientation .
Q. How can researchers design experiments to study metabolic stability of this compound?
- Methodological Answer : Metabolic stability is assessed via:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to identify enzyme interactions .
- Isotope labeling : Synthesize deuterated analogs (e.g., CD₃ group) to track metabolic pathways .
Data Contradiction Analysis
Q. Why do reported yields for trifluoromethylation vary across studies, and how can reproducibility be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
